molecular formula C18H26N4O2 B3251623 tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate CAS No. 210303-90-5

tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate

Cat. No. B3251623
M. Wt: 330.4 g/mol
InChI Key: YZLMGHVQXLTAJZ-UHFFFAOYSA-N
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Patent
US06069149

Procedure details

38.69 mg (97.98 mmol) of 4-[4-(tert-butoxycarbonylamino)butylamino]-2-chloro-3-nitroquinoline was dissolved in 900 ml of methanol. 10 g of 10% palladium-carbon was added thereto and the mixture was stirred for 2 days under hydrogen atmosphere. The reaction mixture was filtrated and the filtrate was concentrated under reduced pressure. A sodium hydrogencarbonate aqueous solution was added to the residue and the solution was extracted twice with chloroform. The organic phase was washed with brine and dried (Na2SO4). The solvent was distilled off and the residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 10:1 (v/v)) to obtain 21.37 mg (64.67 mmol) of 3-amino-4-[4-(tert-butoxycarbonylamino)butylamino] quinoline shown below as a green brown amorphous substance. ##STR50## Its spectroscopic data are as follows: 1H-NMR (CDCl3) δ (ppm): 1.44 (9H, s), 1.64 (4H, m), 3.16 (2H, m), 3.26 (2H, t, J=6.8 Hz), 3.8 (2H, br) 4.6 (1H, br), 7.45 (2H, m), 7.82 (1H, m), 7.97 (1H, m), 8.47 (1H, s).
Name
4-[4-(tert-butoxycarbonylamino)butylamino]-2-chloro-3-nitroquinoline
Quantity
38.69 mg
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
10 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[N:17]=[C:16](Cl)[C:15]=1[N+:25]([O-])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[C].[Pd]>[NH2:25][C:15]1[CH:16]=[N:17][C:18]2[C:23]([C:14]=1[NH:13][CH2:12][CH2:11][CH2:10][CH2:9][NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])=[CH:22][CH:21]=[CH:20][CH:19]=2 |f:2.3|

Inputs

Step One
Name
4-[4-(tert-butoxycarbonylamino)butylamino]-2-chloro-3-nitroquinoline
Quantity
38.69 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCCCNC1=C(C(=NC2=CC=CC=C12)Cl)[N+](=O)[O-]
Name
Quantity
900 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium-carbon
Quantity
10 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 days under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
A sodium hydrogencarbonate aqueous solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted twice with chloroform
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 10:1 (v/v))

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NC=1C=NC2=CC=CC=C2C1NCCCCNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 64.67 mmol
AMOUNT: MASS 21.37 mg
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.